molecular formula C15H24N2O3S B2695121 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine CAS No. 873679-93-7

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine

Cat. No.: B2695121
CAS No.: 873679-93-7
M. Wt: 312.43
InChI Key: RFTWWHCYMITXHF-UHFFFAOYSA-N
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Description

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzenesulfonyl group that is further substituted with methoxy and dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-Ethyl-4-(5-hydroxy-2,4-dimethylbenzenesulfonyl)piperazine.

    Reduction: Formation of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfanyl)piperazine.

    Substitution: Formation of various substituted piperazines depending on the substituent used.

Scientific Research Applications

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in drug development for its pharmacological properties.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperazine ring can interact with receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-(2,4-dimethylbenzenesulfonyl)piperazine
  • 1-Ethyl-4-(5-methoxybenzenesulfonyl)piperazine
  • 1-Ethyl-4-(5-methoxy-2,4-dimethylphenyl)piperazine

Uniqueness

1-Ethyl-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is unique due to the presence of both methoxy and dimethyl groups on the benzenesulfonyl moiety, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

1-ethyl-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-16-6-8-17(9-7-16)21(18,19)15-11-14(20-4)12(2)10-13(15)3/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTWWHCYMITXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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